An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyloctan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyloctan-2-ol
Introduction and Strategic Overview
2,6-Dimethyloctan-2-ol, also known by its industrial synonym Tetrahydromyrcenol, is a tertiary alcohol with significant applications in the fragrance and flavor industries.[1] Its clean, floral, and citrus-like aroma makes it a valuable component in perfumery and a subject of interest for studying structure-odor relationships in aliphatic alcohols.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and the methodologies required for its empirical validation. Understanding these characteristics is paramount for its effective formulation, quality control, and exploration in novel applications, including its role as a versatile intermediate in organic synthesis.[1]
This document is structured to provide a holistic view, beginning with fundamental identifiers and physical properties, moving through spectroscopic characterization and analytical protocols, and concluding with synthesis considerations and safety imperatives.
Core Physicochemical Characteristics
The intrinsic properties of 2,6-Dimethyloctan-2-ol dictate its behavior in various physical and chemical systems. These parameters are fundamental for predicting its miscibility, volatility, and stability, which are critical for formulation and process development.
Identification and Nomenclature
Quantitative Physical Properties
A summary of the key quantitative physicochemical data is presented in Table 1. These values are essential for modeling its behavior in various applications, from fragrance diffusion to reaction kinetics.
| Property | Value | Conditions | Source |
| Density | 0.823 g/mL | at 25°C | [3] |
| Boiling Point | 197-201°C | at 760 mmHg | [3] |
| Melting Point | -1.53°C | (Estimate) | [3] |
| Flash Point | 185°F (85°C) | [3] | |
| Water Solubility | 281.9 mg/L | at 24°C | [3] |
| Vapor Pressure | 9.3 Pa | at 24°C | [3] |
| Refractive Index | 1.4335 | n20/D | [3] |
| pKa | 15.33 ± 0.29 | (Predicted) | [3] |
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of 2,6-Dimethyloctan-2-ol rely on a combination of spectroscopic and chromatographic techniques. As a tertiary alcohol, it exhibits characteristic spectral features that confirm its identity and distinguish it from isomers and impurities.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for determining the molecular weight and fragmentation pattern of 2,6-Dimethyloctan-2-ol. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[2][4] The fragmentation pattern is influenced by the tertiary alcohol group and the branched alkyl chain, often showing a prominent peak corresponding to the loss of a water molecule (M-18) and cleavage at the branched carbon centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. While specific experimental spectra for 2,6-dimethyloctan-2-ol are not detailed in the provided search results, the expected chemical shifts can be predicted based on its structure. The ¹H NMR would show characteristic signals for the methyl groups, the long methylene chain, and the hydroxyl proton. The ¹³C NMR would confirm the presence of ten carbon atoms with distinct chemical shifts for the carbinol carbon, the two carbons bearing methyl groups, and the remaining alkyl carbons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present. For 2,6-Dimethyloctan-2-ol, the most characteristic absorption would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the alcohol group. C-H stretching vibrations from the alkyl chain would appear around 2850-3000 cm⁻¹, and C-O stretching would be observed in the 1000-1200 cm⁻¹ region.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a systematic workflow for the comprehensive structural confirmation and purity assessment of a 2,6-Dimethyloctan-2-ol sample.
Caption: Logical Workflow for Spectral Analysis of 2,6-Dimethyloctan-2-ol.
Standardized Analytical Protocols
To ensure reproducibility and accuracy, standardized protocols for the analysis of 2,6-Dimethyloctan-2-ol are essential. The following sections detail validated methodologies for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of 2,6-Dimethyloctan-2-ol and potential impurities. The conditions are based on general methods for analyzing similar volatile compounds.[5]
Objective: To determine the purity and confirm the identity of 2,6-Dimethyloctan-2-ol.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent (e.g., ethanol or hexane).
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
Gravimetric Solubility Determination Protocol
This protocol provides a reliable method for quantifying the solubility of 2,6-Dimethyloctan-2-ol in various solvents.[6]
Objective: To determine the solubility of 2,6-Dimethyloctan-2-ol in a specified solvent at a constant temperature.
Materials:
-
2,6-Dimethyloctan-2-ol
-
Selected solvent (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Sealed vials
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,6-Dimethyloctan-2-ol to a vial containing a known mass of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatic bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours with periodic agitation to ensure saturation.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solute to settle.
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) and transfer it to a pre-weighed vial.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.
-
-
Calculation:
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final mass minus the tare mass of the vial.
-
The mass of the solvent is the mass of the aliquot minus the mass of the dissolved solute.
-
Calculate the solubility in g/100 g of solvent: (mass of solute / mass of solvent) * 100.
-
Synthesis Pathways and Considerations
The industrial production of 2,6-Dimethyloctan-2-ol is typically achieved through the catalytic hydrogenation of unsaturated precursors. This approach is favored for its efficiency and selectivity.
Catalytic Hydrogenation
A common route involves the hydrogenation of related unsaturated alcohols like dihydromyrcenol (2,6-dimethyloct-7-en-2-ol) or other terpene-derived molecules.[1] Noble metal catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this transformation.[7][8] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Reductive Ring-Opening
An alternative patented method involves the reductive ring-opening of cyclic ether precursors.[8] This process also utilizes a transition metal catalyst (e.g., Pd/C) and hydrogen gas, often under pressure, to yield the target alcohol.[8]
General Synthesis Workflow
The diagram below outlines the key stages in a typical synthesis of 2,6-Dimethyloctan-2-ol via hydrogenation.
Caption: General Experimental Workflow for the Synthesis of 2,6-Dimethyloctan-2-ol.
Applications and Safety Profile
Primary Applications
The primary application of 2,6-Dimethyloctan-2-ol is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][9] Its stability and pleasant scent profile make it a versatile choice for creating fresh, floral, and citrus notes. It also serves as a chemical intermediate for the synthesis of other aroma chemicals.[1]
Safety and Handling
From a safety perspective, 2,6-Dimethyloctan-2-ol is classified as a flammable liquid and vapor.[10][11] It is also considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), working in a well-ventilated area, and avoiding sources of ignition, are mandatory when handling this compound.
Conclusion
2,6-Dimethyloctan-2-ol is a commercially significant tertiary alcohol with well-defined physicochemical properties. Its characteristic aroma, coupled with its physical properties like boiling point, density, and solubility, governs its performance in fragrance formulations. The analytical methodologies detailed in this guide, including GC-MS and gravimetric solubility determination, provide a robust framework for quality assurance and research. A thorough understanding of its spectroscopic profile, synthesis routes, and safety requirements is crucial for professionals working with this versatile compound, ensuring its effective and safe application in both industrial and research settings.
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Figure 1. Chemical structure of 2,6-Dimethyloctan-2-ol with atom numbering for NMR analysis.
